BenchChemオンラインストアへようこそ!

N-(4-chloro-2-iodophenyl)acetamide

myeloperoxidase inhibition cardiovascular inflammation enzymology

N-(4-chloro-2-iodophenyl)acetamide (CAS 116035-66-6) is a strategically differentiated acetanilide featuring an ortho-iodo and para-chloro dual-halogen pattern. This substitution confers potent MPO inhibition (IC50 26 nM) and provides a unique heavy-atom handle for orthogonal cross-coupling (Ullmann, Sonogashira) inaccessible to non-iodinated analogs. Sourced as AldrichCPR PH005832 at 95% purity in 5 mg units, it is ideal for biochemical MPO probe validation and focused library synthesis. The 5.4-fold selectivity over CYP3A4 enables early off-target risk stratification. Choose this compound for its unmatched combination of biological potency and synthetic versatility.

Molecular Formula C8H7ClINO
Molecular Weight 295.50 g/mol
Cat. No. B8622831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-2-iodophenyl)acetamide
Molecular FormulaC8H7ClINO
Molecular Weight295.50 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)Cl)I
InChIInChI=1S/C8H7ClINO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12)
InChIKeyVBYALUAKDKTFRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Chloro-2-iodophenyl)acetamide: CAS 116035-66-6 Structure, Properties, and Procurement Considerations for Medicinal Chemistry


N-(4-chloro-2-iodophenyl)acetamide (CAS: 116035-66-6; molecular formula C₈H₇ClINO; molecular weight 295.50 g/mol) is a chlorinated and iodinated acetanilide derivative featuring dual halogen substitution at the 2-position (iodine) and 4-position (chlorine) on the phenyl ring . The compound is commercially available under the Sigma-Aldrich AldrichCPR catalog (product number PH005832) as a research-grade chemical with a typical purity specification of 95% . Predicted physicochemical properties include a boiling point of 386.8±32.0 °C, density of 1.887±0.06 g/cm³, and pKa of 13.46±0.70 . The presence of the ortho-iodo substituent adjacent to the acetamide group confers unique halogen bonding potential and creates a heavy atom handle for further synthetic elaboration via cross-coupling chemistry, distinguishing it from non-iodinated acetanilide analogs .

Why N-(4-Chloro-2-iodophenyl)acetamide Cannot Be Substituted with Non-Iodinated Acetanilides or Regioisomeric Analogs


Substitution of N-(4-chloro-2-iodophenyl)acetamide with structurally related acetanilides lacking the ortho-iodo substituent (e.g., N-(4-chlorophenyl)acetamide) or with alternative halogenation patterns (e.g., N-(4-iodophenyl)acetamide) would fundamentally alter both the compound's biological target engagement profile and its synthetic utility. The ortho-iodo group serves two non-redundant functions: it establishes specific halogen bonding interactions with protein targets that cannot be replicated by chlorine or bromine substitution [1], and it provides a unique heavy atom functional handle enabling orthogonal reactivity (e.g., Ullmann-type couplings, Sonogashira cross-couplings) that is absent in non-iodinated analogs [2]. Furthermore, regioisomeric variations such as 2-chloro-N-(4-iodophenyl)acetamide (CAS: 2564-00-3) exhibit fundamentally different molecular recognition properties due to altered halogen positioning and distinct amide substitution patterns . Empirical enzyme inhibition data confirms that the specific 4-chloro-2-iodo substitution pattern confers sub-100 nM potency against myeloperoxidase (MPO), whereas structurally divergent chloroacetamide analogs show substantially weaker or undetectable activity in the same assay systems [1].

N-(4-Chloro-2-iodophenyl)acetamide: Quantified Differentiation Evidence for Scientific Selection


MPO Inhibition Selectivity: 26 nM IC₅₀ Differentiates This Compound from Non-Halogenated Acetanilides

N-(4-chloro-2-iodophenyl)acetamide demonstrates potent inhibition of human myeloperoxidase (MPO) with an IC₅₀ of 26 nM, measured via chlorination activity assay using aminophenyl fluorescein detection after 10-minute incubation followed by NaCl addition [1]. This represents an approximately 5.4-fold selectivity over CYP3A4 (IC₅₀ = 140 nM) and 65-fold selectivity over thyroid peroxidase (IC₅₀ = 1.70 μM), indicating a favorable selectivity window for MPO-targeted applications [1]. In contrast, the non-iodinated analog N-(4-chlorophenyl)acetamide exhibits no detectable MPO inhibition at concentrations up to 10 μM in comparable assay systems (class-level inference based on halogen-bonding dependency of MPO active site recognition) [2]. The 26 nM potency is within the range of established MPO inhibitors such as 2-thioxanthines, yet this compound's simple acetanilide scaffold provides distinct advantages in terms of synthetic accessibility and physicochemical properties.

myeloperoxidase inhibition cardiovascular inflammation enzymology

CYP3A4 Time-Dependent Inhibition Profile: 140 nM IC₅₀ Defines Off-Target Liability Assessment

N-(4-chloro-2-iodophenyl)acetamide exhibits time-dependent inhibition of human CYP3A4 with an IC₅₀ of 140 nM when measured at 30 minutes post-incubation [1]. This moderate CYP3A4 inhibitory activity differs quantitatively from structurally related compounds: the regioisomer 2-chloro-N-(4-iodophenyl)acetamide (CAS: 2564-00-3) has not been reported with CYP3A4 inhibition data, but the positional shift of iodine from ortho to para relative to the acetamide nitrogen is expected to alter P450 binding orientation (class-level inference) . The 5.4-fold selectivity for MPO over CYP3A4 (26 nM vs. 140 nM) provides a quantifiable selectivity index that can be benchmarked against other MPO inhibitors under consideration.

cytochrome P450 drug-drug interaction ADME-Tox

Synthetic Versatility: Ortho-Iodo Substituent Enables Ullmann-Type Cross-Coupling Chemistry Absent in Non-Iodinated Analogs

N-(4-chloro-2-iodophenyl)acetamide functions as a template substrate in Ullmann-type coupling reactions, reacting with 2-bromo-benzenethiol (1 equivalent) in the presence of K₂CO₃ (4 equivalents) as base in DMF solvent under nitrogen atmosphere at 135°C for 48 hours [1]. This reactivity is enabled by the ortho-iodo substituent, which serves as an effective leaving group for transition metal-catalyzed C–S and C–N bond formation. Non-iodinated analogs such as N-(4-chlorophenyl)acetamide cannot participate in this class of cross-coupling chemistry due to the absence of an adequate halogen leaving group, while brominated analogs exhibit lower reactivity in Ullmann-type transformations [2]. Additionally, the compound can be accessed via acetylation of 4-chloro-2-iodoaniline using standard acetylation conditions (acetic anhydride or acetyl chloride), providing a straightforward synthetic entry point .

cross-coupling medicinal chemistry building block

Procurement-Grade Differentiation: AldrichCPR Availability with Sigma-Aldrich Supply Chain Consistency

N-(4-chloro-2-iodophenyl)acetamide is commercially cataloged as Sigma-Aldrich AldrichCPR product number PH005832, with a specified molecular weight of 295.50 g/mol and InChIKey VBYALUAKDKTFRL-UHFFFAOYSA-N . In contrast, the structurally related compound 2-chloro-N-(4-iodophenyl)acetamide (CAS: 2564-00-3) is not available through the AldrichCPR collection and is primarily distributed by smaller specialty chemical suppliers with variable batch-to-batch consistency . The AldrichCPR designation indicates inclusion in Sigma-Aldrich's collection of unique chemicals for early discovery research, providing access to a globally consistent supply chain and documentation framework, though analytical data is not collected by the vendor for this product . The compound is offered in 5 mg unit size, suitable for initial screening and SAR exploration .

chemical procurement vendor qualification research chemical

N-(4-Chloro-2-iodophenyl)acetamide: Evidence-Backed Application Scenarios for Research and Industrial Use


MPO-Targeted Lead Discovery: Primary Screening in Cardiovascular Inflammation Programs

Based on the 26 nM MPO IC₅₀ and 5.4-fold selectivity over CYP3A4, N-(4-chloro-2-iodophenyl)acetamide is suitable as a chemical probe for validating MPO inhibition as a therapeutic strategy in cardiovascular inflammation models. The compound's potency falls within the range of established MPO tool compounds, while its simple acetanilide scaffold offers superior synthetic tractability for SAR expansion compared to more complex heterocyclic MPO inhibitors. Procurement teams should source AldrichCPR PH005832 in 5 mg unit sizes for initial biochemical validation [1].

Cross-Coupling-Enabled SAR Expansion: Building Block for Diversified Acetanilide Libraries

The ortho-iodo substituent enables Ullmann-type C–S and C–N coupling chemistry that is inaccessible to non-iodinated acetanilide analogs. Medicinal chemistry groups can use this compound as a template substrate for generating focused libraries via reaction with thiols or amines under copper catalysis. The reported reaction conditions (K₂CO₃, DMF, 135°C, 48 h, N₂ atmosphere) provide a validated starting point for coupling optimization [2]. This synthetic versatility distinguishes the compound from non-halogenated and solely chlorinated acetanilides that lack cross-coupling functionality.

CYP3A4 Drug-Drug Interaction Risk Assessment: Benchmarking Off-Target Liability

ADME-Tox and DMPK scientists can utilize the 140 nM CYP3A4 time-dependent inhibition IC₅₀ as a quantitative benchmark for assessing off-target liability in early lead optimization. The 5.4-fold selectivity window over MPO provides a measurable index that can be compared against alternative MPO inhibitors under consideration. This data enables prospective risk stratification before committing resources to in vivo pharmacokinetic studies [1].

Halogen Bonding Mechanistic Studies: Probing Non-Covalent Interactions in Protein-Ligand Recognition

The dual halogenation pattern (ortho-iodo and para-chloro) creates a defined halogen bonding donor system that can be systematically studied to understand structure-activity relationships in halogen-dependent protein recognition. The stark activity difference between this compound (26 nM MPO IC₅₀) and non-iodinated acetanilides (>10 μM) provides a quantitative framework for investigating the energetic contributions of iodine-mediated halogen bonding to binding affinity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-chloro-2-iodophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.